Cas no 1547289-32-6 (5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile)

5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile structure
1547289-32-6 structure
商品名:5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile
CAS番号:1547289-32-6
MF:C12H10Br2N2O
メガワット:358.028601169586
CID:5957848
PubChem ID:82713399

5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile 化学的及び物理的性質

名前と識別子

    • 5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile
    • AKOS021031260
    • 1547289-32-6
    • EN300-13787587
    • インチ: 1S/C12H10Br2N2O/c13-9-3-4-11(8(6-9)7-15)16-5-1-2-10(14)12(16)17/h3-4,6,10H,1-2,5H2
    • InChIKey: BVWVRLNNPQJKQT-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(N(C2C=CC(=CC=2C#N)Br)CCC1)=O

計算された属性

  • せいみつぶんしりょう: 357.91394g/mol
  • どういたいしつりょう: 355.91599g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 352
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 44.1Ų

5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-13787587-2.5g
5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile
1547289-32-6 95%
2.5g
$978.0 2023-06-06
Enamine
EN300-13787587-10.0g
5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile
1547289-32-6 95%
10g
$2146.0 2023-06-06
Aaron
AR02913U-500mg
5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile
1547289-32-6 95%
500mg
$540.00 2025-02-17
1PlusChem
1P0290VI-5g
5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile
1547289-32-6 95%
5g
$1852.00 2024-06-20
Enamine
EN300-13787587-2500mg
5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile
1547289-32-6 95.0%
2500mg
$978.0 2023-09-30
Aaron
AR02913U-2.5g
5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile
1547289-32-6 95%
2.5g
$1370.00 2025-02-17
1PlusChem
1P0290VI-500mg
5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile
1547289-32-6 95%
500mg
$525.00 2024-06-20
Enamine
EN300-13787587-1000mg
5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile
1547289-32-6 95.0%
1000mg
$499.0 2023-09-30
Enamine
EN300-13787587-0.1g
5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile
1547289-32-6 95%
0.1g
$140.0 2023-06-06
Enamine
EN300-13787587-10000mg
5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile
1547289-32-6 95.0%
10000mg
$2146.0 2023-09-30

5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile 関連文献

5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrileに関する追加情報

Introduction to 5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile (CAS No: 1547289-32-6)

5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by its CAS number 1547289-32-6, belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further exploration in drug discovery and material science. The presence of bromine substituents and the piperidine ring in its structure contribute to its reactivity and functionality, which are critical factors in designing novel therapeutic agents.

The molecular structure of 5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile consists of a benzonitrile core substituted with bromine atoms at the 5-position and an N-substituted piperidine ring at the 2-position. This arrangement creates a highly versatile scaffold that can interact with various biological targets. The nitrile group (-CN) is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which enhances its binding affinity to biological receptors. Additionally, the bromine atoms introduce electrophilic centers that can be further functionalized through cross-coupling reactions, allowing for the synthesis of more complex derivatives.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. 5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile has been identified as a potential lead compound due to its structural similarity to known kinase inhibitors. Studies have demonstrated that this compound can modulate the activity of certain kinases by binding to their active sites, thereby inhibiting their function. Preliminary in vitro assays have shown promising results, indicating that it may have therapeutic potential in treating cancers driven by aberrant kinase activity.

Moreover, the piperidine moiety in 5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile is a common pharmacophore found in many bioactive molecules. Piperidine derivatives are known for their ability to enhance drug bioavailability and metabolic stability, which are crucial factors for the development of effective pharmaceuticals. The presence of two bromine atoms in the structure also suggests that this compound may undergo further modifications through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional functional groups and tailor its biological activity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules like 5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile with high accuracy. Molecular docking studies have revealed that this compound can effectively bind to the ATP-binding pockets of kinases, competing with natural substrates and inhibiting enzyme activity. These computational findings have been validated through experimental studies, confirming the compound's potential as a kinase inhibitor. The integration of computational methods with traditional experimental approaches has significantly accelerated the drug discovery process, making compounds like 5-bromo-2-(3-bromo-2-oxopiperidin-1-yl)benzonitrile more accessible for therapeutic development.

The synthesis of 5-bromo-2-(3-bromo-2 oxopiperidin -1 -yl )benzonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps include bromination of benzonitrile derivatives followed by nucleophilic substitution with 3-bromo-piperidine carboxaldehyde or its equivalents. Advanced synthetic techniques such as flow chemistry have been employed to improve reaction efficiency and scalability. These methods not only enhance productivity but also minimize waste, aligning with green chemistry principles.

As interest in targeted therapies continues to grow, compounds like 5-bromo - 2 - ( 3 -bromo - 2 - oxo piper id ine - 1 - yl ) benzonitrile are expected to play a pivotal role in developing next-generation drugs. The ability to modify their structure through combinatorial chemistry allows for the creation of libraries of derivatives with tailored properties. High-throughput screening (HTS) techniques have been instrumental in identifying promising candidates from these libraries, streamlining the drug discovery pipeline.

The pharmacokinetic properties of 5-bromo - 2 - ( 3 -bromo - 2 - oxo piper id ine - 1 - yl ) benzonitrile are also under investigation to ensure its suitability for clinical use. Studies are focused on determining its solubility, stability, and metabolic pathways to optimize formulation and dosing regimens. Preclinical studies in animal models have provided insights into its safety profile and efficacy against various disease models, paving the way for future clinical trials.

In conclusion,5-bromo - 2 - ( 3 -bromo - 2 oxo piper id ine - 1 yl ) benzonitrile (CAS No: 1547289326) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutics targeting kinases and other enzymes involved in disease pathways. Ongoing research efforts are focused on optimizing its synthesis, understanding its biological activity, and evaluating its pharmacokinetic properties to bring it closer to clinical application.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量